molecular formula C21H21N3O2 B6638213 [2-(2-Methoxyphenyl)piperazin-1-yl]-quinolin-5-ylmethanone

[2-(2-Methoxyphenyl)piperazin-1-yl]-quinolin-5-ylmethanone

Cat. No. B6638213
M. Wt: 347.4 g/mol
InChI Key: QPPFNQHUTMBKHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(2-Methoxyphenyl)piperazin-1-yl]-quinolin-5-ylmethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MPQ and has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of MPQ involves the inhibition of various enzymes and receptors in the body. MPQ has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a role in DNA replication and cell division. MPQ has also been shown to inhibit the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters such as serotonin and norepinephrine. In addition, MPQ has been shown to bind to the 5-HT1A receptor, a receptor that regulates serotonin levels in the brain.
Biochemical and Physiological Effects
MPQ has been shown to have various biochemical and physiological effects in the body. In cancer research, MPQ has been shown to induce apoptosis in cancer cells by activating the caspase pathway, a series of enzymes that play a role in programmed cell death. MPQ has also been shown to inhibit angiogenesis by inhibiting the activity of vascular endothelial growth factor (VEGF), a protein that promotes the formation of new blood vessels. In Alzheimer's disease research, MPQ has been shown to inhibit the aggregation of amyloid-beta peptides by binding to the peptides and preventing them from forming toxic aggregates. In depression research, MPQ has been shown to increase the levels of serotonin and norepinephrine, which are neurotransmitters that regulate mood.

Advantages and Limitations for Lab Experiments

MPQ has several advantages for lab experiments, including its high purity and yield, its ability to inhibit various enzymes and receptors, and its potential therapeutic applications in various diseases. However, MPQ also has some limitations for lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on MPQ, including its potential therapeutic applications in other diseases, its mechanism of action, and its potential side effects. In cancer research, MPQ could be studied for its potential to inhibit the growth of other types of cancer cells and its potential to enhance the efficacy of chemotherapy and radiation therapy. In Alzheimer's disease research, MPQ could be studied for its potential to prevent the formation of toxic aggregates of other proteins that play a role in the development of Alzheimer's disease. In depression research, MPQ could be studied for its potential to enhance the efficacy of existing antidepressant medications and its potential to treat other mood disorders. Further research is needed to fully understand the potential therapeutic applications of MPQ and its mechanism of action.

Synthesis Methods

The synthesis of MPQ involves the reaction of 2-methoxyaniline, benzyl bromide, and piperazine in the presence of a catalyst. This reaction yields 2-(2-methoxyphenyl)piperazine, which is then reacted with 5-chloroquinolin-8-ol in the presence of a base to yield [2-(2-Methoxyphenyl)piperazin-1-yl]-quinolin-5-ylmethanone. The synthesis of MPQ has been optimized for high yield and purity, making it suitable for scientific research.

Scientific Research Applications

MPQ has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and depression. In cancer research, MPQ has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death, and inhibiting angiogenesis, or the formation of new blood vessels that supply nutrients to cancer cells. In Alzheimer's disease research, MPQ has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease. In depression research, MPQ has been shown to increase the levels of serotonin and norepinephrine, which are neurotransmitters that regulate mood.

properties

IUPAC Name

[2-(2-methoxyphenyl)piperazin-1-yl]-quinolin-5-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-26-20-10-3-2-6-17(20)19-14-22-12-13-24(19)21(25)16-7-4-9-18-15(16)8-5-11-23-18/h2-11,19,22H,12-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPFNQHUTMBKHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CNCCN2C(=O)C3=C4C=CC=NC4=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(2-Methoxyphenyl)piperazin-1-yl]-quinolin-5-ylmethanone

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